molecular formula C11H18N2O2S B2408522 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide CAS No. 18856-95-6

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide

Cat. No.: B2408522
CAS No.: 18856-95-6
M. Wt: 242.34
InChI Key: RHQIZSFKTPJDLA-UHFFFAOYSA-N
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Description

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide (CAS 18856-95-6) is a high-purity benzenesulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound features a primary sulfonamide group attached to a para-aminophenyl ring, which is further functionalized with a 3-methylbutyl (isoamyl) side chain. With a molecular formula of C11H18N2O2S and a molecular weight of 242.34 g/mol , it serves as a valuable building block and investigative probe. The core structural motif of this compound aligns with a well-established class of carbonic anhydrase (CA) inhibitors . Primary sulfonamides are known to potently bind to the zinc ion within the active site of various CA isoforms . The "tail" strategy, involving the attachment of moieties like the 3-methylbutyl group to the sulfonamide head, is a common approach in drug design to modulate the physicochemical properties, potency, and selectivity of these inhibitors for specific CA isoforms . This makes this compound a compound of particular utility for researchers studying enzyme kinetics, inhibitor design, and the development of novel therapeutics targeting carbonic anhydrases, which are implicated in conditions such as glaucoma, epilepsy, and cancer . The compound is provided with a minimum purity of 95% and has a documented melting point of 118-123°C . It is recommended to be stored at room temperature . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-amino-N-(3-methylbutyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIZSFKTPJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 3-methylbutylamine under reducing conditions. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide exhibit notable antitumor properties. A study evaluated a series of benzenesulfonamides for their inhibitory effects on cancer cell lines, particularly triple-negative breast cancer (MDA-MB-231) and MCF-7. Compounds showed significant anti-proliferative activity with selectivity ratios indicating potential for targeted cancer therapies .

HIV Protease Inhibition

The compound has been investigated for its role as an inhibitor of HIV protease. A series of related compounds were synthesized and tested for their binding affinity to the enzyme, revealing promising results that could lead to new antiretroviral therapies .

Carbonic Anhydrase Inhibition

This compound derivatives have demonstrated efficacy as inhibitors of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis and metastasis. Studies showed that certain derivatives exhibited low nanomolar IC50 values, indicating a strong inhibitory effect . The selectivity for CA IX over other isozymes suggests potential applications in cancer treatment strategies.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Research indicated significant inhibition against resistant strains such as Staphylococcus aureus, showcasing its potential as a novel antibiotic agent .

Case Studies and Experimental Findings

Study Focus Findings
Study on Antitumor ActivityEvaluation of benzenesulfonamide derivativesSignificant inhibition of MDA-MB-231 and MCF-7 cell lines; selectivity ratios from 5.5 to 17.5 times
HIV Protease Inhibition StudySynthesis and testing of related compoundsHigh binding affinity observed; potential for new antiviral drugs
Carbonic Anhydrase IX InhibitionMechanistic study of enzyme interactionsIC50 values between 10.93–25.06 nM; selective inhibition noted
Antimicrobial Activity StudyTesting against resistant bacterial strainsEffective against MRSA; notable reduction in bacterial load in treated models

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Biological Activity

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for its diverse therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H16N2O2S\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure comprises an amino group, a sulfonamide group, and an alkyl chain that contributes to its biological activity.

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of specific enzymes and pathways:

  • Inhibition of Carbonic Anhydrases (CAs) : Research indicates that sulfonamides can inhibit carbonic anhydrases, which are pivotal in various physiological processes including respiration and acid-base balance. Compounds similar to this compound have shown significant inhibitory effects against CA IX, a target in cancer therapy .
  • Antimicrobial Activity : The sulfonamide class is well-known for its antibacterial properties, often functioning by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria .

Anticancer Activity

A study highlighted the potential of related sulfonamides to induce apoptosis in cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) cells, leading to increased annexin V-positive apoptotic cells .

Antimicrobial Effects

The antimicrobial properties of this compound have been explored through various assays. A comparative analysis showed that certain derivatives exhibited substantial inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest favorable pharmacokinetic profiles for compounds in this class, indicating good bioavailability and potential therapeutic efficacy .

Case Studies

  • Antitumor Efficacy : In vivo studies using mouse models have shown that certain benzenesulfonamides possess antitumor activity against lymphoid leukemia; however, specific data on this compound remains limited .
  • Cardiovascular Effects : Research on related compounds suggests that benzenesulfonamides may influence perfusion pressure and coronary resistance through interactions with calcium channels, indicating a potential cardiovascular application .

Data Tables

Activity Type Tested Compound IC50/Effect Reference
AnticancerThis compoundInduces apoptosis in MDA-MB-231 cells
AntimicrobialVarious derivativesInhibition against S. aureus: 80.69% at 50 μg/mL
Carbonic Anhydrase InhibitionRelated sulfonamidesIC50 against CA IX: 10.93–25.06 nM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 3-methylbutylamine. Optimal yields (70–85%) are achieved under anhydrous conditions using dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts . Variations in solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) significantly affect reaction rates and purity. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Synthetic Method Solvent Base Yield (%) Reference
Classical sulfonylationDCMEt₃N78
Microwave-assistedTHFNaOH85

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Characterization combines spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm), NH₂ (δ 5.1 ppm), and methylbutyl chain (δ 0.9–1.6 ppm) .
  • FT-IR : Sulfonamide S=O stretches (1340–1160 cm⁻¹) and N–H bending (1650 cm⁻¹) .
  • X-ray crystallography : Confirms planarity of the sulfonamide group and dihedral angles between aromatic rings (e.g., 15–25°) .

Q. What are the solubility and formulation challenges for this compound in biological assays?

  • Methodological Answer : The compound exhibits poor aqueous solubility (0.2 mg/mL at 25°C) due to its hydrophobic isobutyl chain. Formulation strategies include:

  • Co-solvents : DMSO (10–20%) or PEG-400 for in vitro studies .
  • Liposomal encapsulation : Enhances bioavailability for in vivo pharmacokinetic studies .

Advanced Research Questions

Q. How do computational models predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Electrophilic sites : Sulfonamide sulfur (MEP = −0.45 eV) and amino nitrogen (MEP = −0.38 eV) .
  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity for nucleophilic substitutions .
  • Molecular docking : Predicts binding affinity (−8.5 kcal/mol) to carbonic anhydrase IX, supporting its potential as an anticancer agent .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies (HPLC monitoring) show:

  • Acidic conditions (pH 2) : Degradation via sulfonamide hydrolysis (t₁/₂ = 48 hrs).

  • Basic conditions (pH 10) : Rapid cleavage of the N–S bond (t₁/₂ = 6 hrs) .

  • Thermal stability : Decomposes at 180°C, confirmed by TGA-DSC .

    Condition Degradation Pathway Half-Life Reference
    pH 2 (HCl)Sulfonamide hydrolysis48 hrs
    pH 10 (NaOH)N–S bond cleavage6 hrs

Q. How can structural modifications enhance the compound’s biological activity, and what SAR trends are observed?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies highlight:

  • Isobutyl chain elongation : Reduces antimicrobial activity (MIC ↑ from 2 µg/mL to >50 µg/mL) due to steric hindrance .
  • Amino group substitution : Electron-withdrawing groups (e.g., –NO₂) improve anticancer potency (IC₅₀ = 1.8 µM vs. 4.2 µM for parent compound) .

Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., S. aureus MIC = 2–10 µg/mL) arise from assay variability. Standardized protocols include:

  • Broth microdilution (CLSI guidelines) : Reduces inter-lab variability .
  • LC-MS/MS quantification : Confirms compound integrity during assays .

Data-Driven Research Directions

  • Reaction Optimization : Machine learning models (e.g., ICReDD’s path-searching algorithms) can predict optimal conditions for novel derivatives .
  • Toxicological Screening : Zebrafish models reveal hepatotoxicity at >100 µM, necessitating dose adjustments for therapeutic use .

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